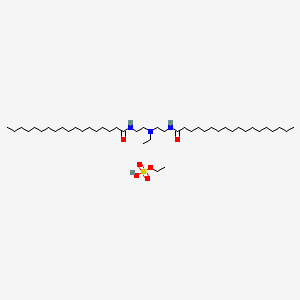
Octadecanamide, N,N'-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate is a complex organic compound belonging to the class of N-acyl amines. These compounds are characterized by a fatty acid moiety linked to an amine group through an ester linkage
Preparation Methods
The synthesis of Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate involves multiple stepsThe reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction could yield primary amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a surfactant in various formulations. In biology, it has potential applications in the study of cell membranes and lipid interactions. In medicine, it is being explored for its potential therapeutic properties, including its role as an anti-inflammatory agent. Industrially, it is used in the production of cosmetics and personal care products due to its emulsifying properties .
Mechanism of Action
The mechanism of action of Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in lipid metabolism. This modulation can lead to changes in cell membrane composition and function, ultimately affecting various cellular processes .
Comparison with Similar Compounds
Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate can be compared with other similar compounds such as N,N’-ethylenebis(stearamide) and N,N’-ethane-1,2-diylbis(hexanamide). These compounds share similar structural features but differ in their specific chemical properties and applications. For instance, N,N’-ethylenebis(stearamide) is commonly used as a lubricant and anti-blocking agent in plastics, while N,N’-ethane-1,2-diylbis(hexanamide) is used in the production of coatings and adhesives .
By understanding the unique properties and applications of Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
112576-48-4 |
|---|---|
Molecular Formula |
C44H91N3O6S |
Molecular Weight |
790.3 g/mol |
IUPAC Name |
ethyl hydrogen sulfate;N-[2-[ethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H85N3O2.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(46)43-37-39-45(6-3)40-38-44-42(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h4-40H2,1-3H3,(H,43,46)(H,44,47);2H2,1H3,(H,3,4,5) |
InChI Key |
HASXYOHBBIRBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



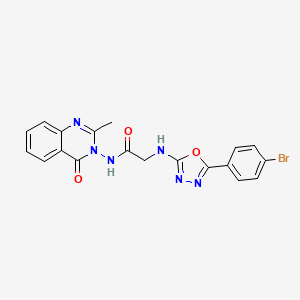

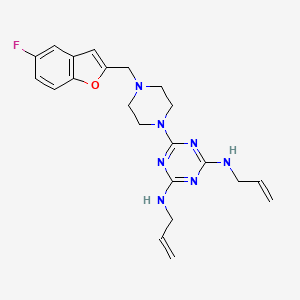
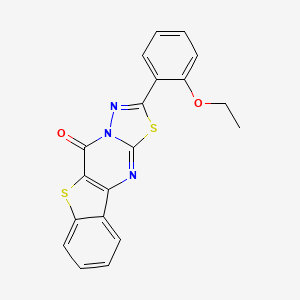
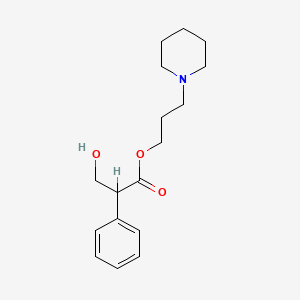

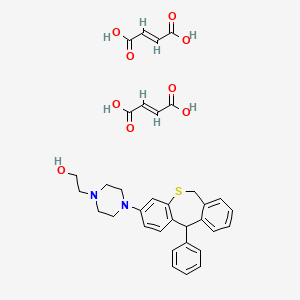
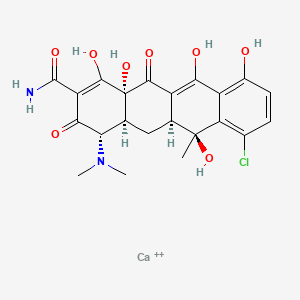

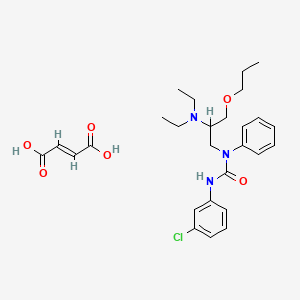
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)

![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)
